N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide
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Overview
Description
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is a complex organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorinated phenyl group, a morpholine ring, and a piperazine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the chlorinated phenyl intermediate: This can be achieved by chlorination of 2-methylphenyl compounds.
Formation of the morpholine-4-carbonyl piperazine intermediate: This involves the reaction of piperazine with morpholine-4-carbonyl chloride under basic conditions.
Coupling of intermediates: The final step involves coupling the chlorinated phenyl intermediate with the morpholine-4-carbonyl piperazine intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-chlorophenyl)-2-(4-(morpholine-4-carbonyl)piperazin-1-yl)acetamide
- N-(5-chloro-2-methylphenyl)-2-(4-(piperazin-1-yl)acetamide
Uniqueness
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is unique due to the specific combination of functional groups and rings, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN4O3/c1-14-2-3-15(19)12-16(14)20-17(24)13-21-4-6-22(7-5-21)18(25)23-8-10-26-11-9-23/h2-3,12H,4-11,13H2,1H3,(H,20,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAHPPDREJNKIO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CN2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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